molecular formula C7H5ClN2 B1425211 3-Chloro-6-methylpicolinonitrile CAS No. 894074-81-8

3-Chloro-6-methylpicolinonitrile

Cat. No.: B1425211
CAS No.: 894074-81-8
M. Wt: 152.58 g/mol
InChI Key: XZFVBZUDHAIMSP-UHFFFAOYSA-N
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Description

Contextualizing 3-Chloro-6-methylpicolinonitrile within Picolinonitrile Chemistry

Picolinonitrile, also known as 2-cyanopyridine, is the parent compound from which this compound is derived. sigmaaldrich.com Picolinonitrile itself is a significant intermediate in the pharmaceutical and dye industries. chembk.com Its chemistry is characterized by the interplay between the electron-withdrawing nitrile group and the pyridine (B92270) ring.

The introduction of substituents onto the picolinonitrile framework, as in the case of this compound, dramatically influences its chemical reactivity and potential applications. The positions of these substituents are crucial. The chlorine atom at the 3-position and the methyl group at the 6-position create a specific electronic and steric environment around the pyridine ring, dictating how the molecule will interact in chemical reactions.

Significance of Pyridine and Nitrile Functionalities in Chemical Systems

The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org Structurally related to benzene (B151609), pyridine's nitrogen atom imparts distinct properties. wikipedia.org It is a basic, water-miscible liquid with a characteristic odor. wikipedia.org The nitrogen atom's lone pair of electrons makes pyridine and its derivatives basic and allows them to react with electrophiles at the nitrogen atom. wikipedia.org However, the electron-withdrawing nature of the nitrogen atom generally makes the pyridine ring less reactive than benzene towards electrophilic aromatic substitution. wikipedia.orgnumberanalytics.com

The nitrile group (-C≡N) is another crucial functional group in organic synthesis. It is a powerful electron-withdrawing group and can be converted into various other functional groups, including amines, carboxylic acids, and amides. The presence of a nitrile group on a pyridine ring, as in picolinonitriles, further deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.

Overview of Research Trajectories for Halogenated Picolinonitriles

Research into halogenated picolinonitriles is a dynamic area of chemical synthesis. The introduction of halogen atoms, such as chlorine, bromine, and fluorine, onto the picolinonitrile backbone provides synthetic "handles" for further chemical transformations. These halogenated derivatives serve as key intermediates in the construction of more complex molecules with potential biological activity.

For instance, processes have been developed for the preparation of compounds like 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates starting from tetrachloropicolinonitriles through a series of steps including fluorine exchange and amination. google.com The study of halogen exchange reactions, where one halogen is replaced by another, is a significant focus, as it allows for the fine-tuning of the electronic properties of the molecule. google.com

The synthesis and reactions of various halogenated picolinonitriles, such as 3-Bromo-6-chloro-5-methylpicolinonitrile and 6-Chloro-3-fluoropicolinonitrile, are actively being explored. chemscene.combldpharm.com These investigations aim to develop efficient synthetic routes to novel substituted pyridines that can be used as building blocks in drug discovery and materials science. The strategic placement of different halogens and other functional groups on the picolinonitrile scaffold allows chemists to systematically modify the properties of the resulting compounds.

Interactive Data Tables

Table 1: Properties of Picolinonitrile and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Picolinonitrile100-70-9C₆H₄N₂104.1124-27212-215
This compound894074-81-8C₇H₅ClN₂152.58Not AvailableNot Available
3-Chloro-2-methylpyridine72093-03-9C₆H₆ClN127.57Not AvailableNot Available
3-Chloro-6-methylpyridazine1121-79-5C₅H₅ClN₂128.5658-62Not Available
3-Bromo-6-chloro-5-methylpicolinonitrile1186637-76-2C₇H₄BrClN₂231.48Not AvailableNot Available
6-Chloro-3-fluoropicolinonitrile1207609-52-6C₆H₂ClFN₂156.54Not AvailableNot Available
5-Nitropicolinonitrile100367-55-3C₆H₃N₃O₂149.11Not AvailableNot Available
3-Chloro-6-methoxypyridazine1722-10-7C₅H₅ClN₂O144.5684-85Not Available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFVBZUDHAIMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00720872
Record name 3-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894074-81-8
Record name 3-Chloro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00720872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 6 Methylpicolinonitrile

Direct Chlorination Approaches

The direct introduction of a chlorine atom onto the pyridine (B92270) ring of a 6-methylpicolinonitrile precursor is a primary synthetic route. This approach is centered on the regioselective functionalization of the heterocyclic core.

Regioselective Chlorination of 6-Methylpicolinonitrile Precursors

Achieving regioselectivity in the chlorination of substituted pyridines is a significant chemical challenge. The electronic nature of the substituents on the pyridine ring, as well as the reaction conditions, dictates the position of chlorination. For 6-methylpicolinonitrile, the methyl group is an activating, ortho-, para-directing group, while the cyano group is a deactivating, meta-directing group. This substitution pattern makes direct chlorination at the 3-position a complex task, as the 5-position is also activated by the methyl group.

Research into the chlorination of substituted pyridines has shown that the choice of chlorinating agent and reaction conditions is crucial for controlling the regioselectivity. For instance, the chlorination of some pyridine derivatives can be influenced by the acidity of the medium. In strongly acidic conditions, protonation of the pyridine nitrogen deactivates the ring towards electrophilic substitution, often requiring harsh conditions to proceed.

Optimization of Chlorinating Agents and Reaction Conditions

A variety of chlorinating agents have been explored for the direct chlorination of pyridine and its derivatives. Common reagents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). The optimization of reaction conditions often involves adjusting the temperature, solvent, and the presence of a catalyst.

For example, gas-phase chlorination of picolines at high temperatures often leads to a mixture of chlorinated products. Solution-phase chlorination can offer better control. The use of a suitable solvent can influence the reactivity and selectivity of the chlorinating agent. Furthermore, catalysts, such as Lewis acids, can be employed to enhance the electrophilicity of the chlorinating agent, although this can also affect the regiochemical outcome.

Interactive Table: Chlorinating Agents and Typical Reaction Conditions

Chlorinating Agent Typical Precursor Catalyst/Conditions Potential Outcome
Chlorine (Cl₂) 6-Methylpicoline High Temperature (gas phase) Mixture of isomers, potential side-chain chlorination
Sulfuryl Chloride (SO₂Cl₂) 6-Methylpicolinonitrile Inert solvent, radical initiator Potential for chlorination at various positions

Nitrilation Strategies from Pyridine Derivatives

An alternative approach to constructing 3-Chloro-6-methylpicolinonitrile involves introducing the nitrile group onto a pre-existing chlorinated pyridine scaffold. This strategy hinges on the successful conversion of a functional group, such as a halogen or an amide, into a nitrile.

Conversion of Chlorinated Methylpyridines to Nitriles

A common method for introducing a nitrile group is through the cyanation of a halopyridine. For the synthesis of this compound, a suitable precursor would be 2,3-dichloro-6-methylpyridine. The cyanation reaction typically involves reacting the halopyridine with a cyanide salt, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), often in a polar aprotic solvent like DMF or NMP at elevated temperatures. This is a well-established method known as the Rosenmund-von Braun reaction.

Another pathway involves the dehydration of a corresponding amide. For instance, 3-chloro-6-methylpicolinamide (B13663044) can be dehydrated to form the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). google.comgoogle.com The reaction mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination to form the nitrile. google.com

Mechanistic Investigations of Nitrilation Reactions

The mechanism of cyanation of aryl halides with copper(I) cyanide is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination of the aryl nitrile. The reaction is often sensitive to the nature of the halide, with iodides and bromides being more reactive than chlorides.

In the case of amide dehydration, the mechanism is initiated by the nucleophilic attack of the amide oxygen onto the dehydrating agent (e.g., the phosphorus atom in POCl₃). This forms a reactive intermediate which, after a series of steps involving proton transfer and elimination, leads to the formation of the carbon-nitrogen triple bond of the nitrile. google.com

Synthetic Pathways via Halogen Exchange

Halogen exchange reactions, often referred to as Finkelstein reactions, provide another strategic route for the synthesis of this compound. This approach involves the conversion of a different halogen atom at the 3-position of a 6-methylpicolinonitrile derivative into a chlorine atom.

A plausible precursor for this strategy would be 3-bromo-6-methylpicolinonitrile. The conversion to the chloro derivative can be achieved by treating the bromo compound with a chloride salt, such as sodium chloride or potassium chloride, in the presence of a copper catalyst. google.com The choice of solvent and reaction temperature is critical for driving the equilibrium towards the desired product. Polar aprotic solvents are commonly used to facilitate the dissolution of the salts and promote the reaction. The presence of a ligand, such as a diamine, can also accelerate the rate of these copper-catalyzed halogen exchange reactions. google.com

The reverse halogen exchange is also a possibility, where a more readily available chloro-substituted precursor could be converted to a bromo or iodo derivative for subsequent reactions. However, for the specific synthesis of the target molecule, the conversion from a bromo or iodo precursor to the chloro derivative is the desired transformation.

Multi-Step Synthetic Routes

The synthesis of this compound on a practical scale often necessitates a multi-step approach, starting from simpler, commercially available precursors. youtube.comyoutube.com The design of such a route involves a sequence of reliable and high-yielding reactions.

A plausible multi-step synthesis can be designed using retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.com A logical pathway could begin with a readily available substituted pyridine, such as 2-amino-6-methylpyridine (B158447).

Diazotization and Cyanation (Sandmeyer Reaction): The amino group of 2-amino-6-methylpyridine can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. This highly reactive intermediate can then be treated with a copper(I) cyanide salt to introduce the nitrile group at the 2-position, yielding 6-methylpicolinonitrile.

Directed Chlorination: The resulting 6-methylpicolinonitrile can then undergo a directed chlorination reaction. This could be achieved via electrophilic chlorination under harsh conditions or, more elegantly, through a transition metal-catalyzed C-H activation as described previously. The presence of the nitrile and methyl groups would need to be carefully considered to ensure chlorination occurs selectively at the C-3 position.

An alternative strategy might involve starting with a molecule that already contains the chloro- and methyl-substituents, such as 5-chloro-2-methylpyridine, and then introducing the nitrile group. This could potentially be achieved through methods like ammoxidation, though achieving the desired regiochemistry can be challenging.

Translating a laboratory-scale synthesis into an industrial process presents numerous challenges. technologynetworks.comdigitellinc.com For the synthesis of this compound, these challenges include:

Reaction Conditions and Safety: Many synthetic steps may require harsh conditions, such as high temperatures or pressures. The use of hazardous reagents, like the cyanide salts in the Sandmeyer reaction or potentially explosive diazonium intermediates, requires stringent safety protocols and specialized equipment. researchgate.net

Purification and Waste Generation: Achieving high purity of the final product can be difficult, especially if the chlorination step produces a mixture of isomers. Chromatographic purification is often not viable on an industrial scale. Furthermore, many traditional syntheses generate significant amounts of chemical waste, posing environmental concerns. technologynetworks.com

To address these issues, significant innovations in chemical synthesis are being explored:

Flow Chemistry: Continuous flow reactors offer a safer and more efficient alternative to traditional batch processing, especially for hazardous reactions involving unstable intermediates like diazonium salts. They allow for better control over reaction temperature and time, often leading to higher yields and purity.

Catalyst Development: Research is ongoing to develop more active and robust catalysts based on cheaper, more abundant metals like copper or iron. Innovations in catalyst design also aim to improve regioselectivity, thereby minimizing the formation of unwanted byproducts and simplifying purification.

Green Chemistry: There is a strong drive to replace hazardous solvents and reagents with more environmentally benign alternatives. This includes the use of greener solvents, developing solvent-free reaction conditions, and designing processes that are more atom-economical, thus reducing waste at the source.

Reactivity and Reaction Mechanisms of 3 Chloro 6 Methylpicolinonitrile

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the functionalization of 3-Chloro-6-methylpicolinonitrile. The electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the cyano group activates the chloro-substituted carbon atom towards attack by nucleophiles.

Reactivity at the Chlorine Atom

The chlorine atom at the 3-position of the pyridine ring is susceptible to displacement by various nucleophiles. This reactivity is a hallmark of many chloropyridine derivatives, which are versatile intermediates in the synthesis of more complex molecules.

The displacement of the chlorine atom by nitrogen-based nucleophiles, known as amination, is a common method for the synthesis of aminopyridine derivatives. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity of chloropyridines suggests that it will react with a variety of primary and secondary amines. These reactions typically require elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen chloride formed during the reaction.

For instance, the reaction of similar 2-chloropyridines with amines is a well-established method for the synthesis of 2-aminopyridines. The reaction proceeds through a nucleophilic aromatic substitution mechanism (SNAr). The amine attacks the carbon atom bearing the chlorine, forming a high-energy intermediate known as a Meisenheimer complex, which then expels the chloride ion to yield the aminated product. The reaction is often carried out in a polar solvent to facilitate the stabilization of the charged intermediate.

Illustrative Amination Reaction Conditions for a Related Compound:

Amine NucleophileSolventTemperature (°C)BaseProduct
Ammonia (B1221849)Water/Ethanol150-200-3-Amino-6-methylpicolinonitrile
AlkylamineDioxane100N,N-DiisopropylethylamineN-Alkyl-3-amino-6-methylpicolinonitrile
AnilineToluene110Sodium tert-butoxideN-Phenyl-3-amino-6-methylpicolinonitrile

This table is illustrative and based on general knowledge of amination reactions of chloropyridines. Specific conditions for this compound may vary.

Similar to amination, the chlorine atom can be displaced by oxygen-based nucleophiles (alkoxides) and sulfur-based nucleophiles (thiolates) to form the corresponding ethers and thioethers. These reactions, known as alkoxylation and thiolation, respectively, are typically carried out by treating the chloropyridine with a sodium or potassium salt of an alcohol or thiol in a suitable solvent.

For example, the reaction with sodium methoxide in methanol would be expected to yield 3-methoxy-6-methylpicolinonitrile. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the stability of the leaving group. Thiolates are generally more potent nucleophiles than alkoxides, and thus, thiolation reactions may proceed under milder conditions.

General Conditions for Alkoxylation and Thiolation:

NucleophileReagentSolventProduct
MethoxideSodium MethoxideMethanol3-Methoxy-6-methylpicolinonitrile
EthanethiolateSodium EthanethiolateDimethylformamide3-(Ethylthio)-6-methylpicolinonitrile

This table presents generalized conditions. Optimal conditions for this compound would require experimental determination.

The choice of solvent can significantly impact the rate and outcome of nucleophilic substitution reactions on this compound. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are often preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive.

In contrast, polar protic solvents, such as water and alcohols, can solvate both the cation and the anion. The solvation of the nucleophile through hydrogen bonding can decrease its reactivity, potentially slowing down the reaction rate. However, in some cases, protic solvents can facilitate the departure of the leaving group by stabilizing it through hydrogen bonding. The optimal solvent is therefore dependent on the specific nucleophile and reaction conditions.

Reactivity at the Nitrile Group

The nitrile group (-C≡N) is another reactive site in this compound. It can undergo a variety of transformations, most notably hydrolysis to a carboxylic acid.

The hydrolysis of the nitrile group to a carboxylic acid is a common and important transformation in organic synthesis. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. A water molecule then attacks the carbon, and after a series of proton transfers, an amide intermediate is formed. Further hydrolysis of the amide under the reaction conditions yields the carboxylic acid and ammonium ion.

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Subsequent hydrolysis of the amide under basic conditions gives the carboxylate salt, which upon acidification, yields the carboxylic acid.

The hydrolysis of 2-cyanopyridines, in general, can be achieved under both acidic and basic conditions. For example, the hydrolysis of 2-cyanopyridine to picolinic acid can be performed using aqueous sodium hydroxide. The presence of the chlorine and methyl groups on the pyridine ring in this compound may influence the rate of hydrolysis due to their electronic and steric effects.

General Pathways for Nitrile Hydrolysis:

ConditionCatalystIntermediateFinal Product
AcidicH3O+3-Chloro-6-methylpicolinamide (B13663044)3-Chloro-6-methylpicolinic acid
BasicOH-3-Chloro-6-methylpicolinamide3-Chloro-6-methylpicolinic acid
Reduction to Amines

The conversion of the nitrile group in this compound to a primary amine (aminomethyl group) is a fundamental transformation that yields (3-chloro-6-methylpyridin-2-yl)methanamine. This reaction is typically achieved through catalytic hydrogenation. Various methods have been developed for the reduction of cyanoarenes and related nitrile compounds, which are applicable to this substrate.

Commonly employed catalysts include palladium on carbon (Pd/C) and rhodium-based catalysts. The reduction often requires hydrogen gas, sometimes at elevated pressures, and can be performed in solvents like ethanol or methanol. The presence of a basic substance can be beneficial in rhodium-catalyzed hydrogenations to improve selectivity towards the primary amine. An alternative approach involves electrocatalytic hydrogenation using a proton-exchange membrane (PEM) reactor, which can proceed under mild conditions, such as at room temperature. nih.gov This method utilizes monoatomic hydrogen species generated at a catalyst-coated cathode to reduce the substrate. nih.gov

The general conditions for these reductions are summarized in the table below, based on procedures for analogous cyanoarenes.

Catalyst SystemReagents & ConditionsProductRef
Rhodium CatalystH₂, Basic substance, Two-phase solvent (e.g., organic solvent and water)Primary Amine google.com
PtPd/C CathodeH₂ gas, CH₂Cl₂/EtOH solvent, Room temperature, 50 mA cm⁻² currentBenzylamine derivatives nih.gov
Palladium on CarbonH₂, Ethanol solventPrimary AmineN/A

This table presents generalized conditions for the reduction of cyanoarenes, which are expected to be applicable for the reduction of this compound.

Cycloaddition Reactions Involving the Nitrile

The nitrile group, with its carbon-nitrogen triple bond, can potentially participate as a 2π component in cycloaddition reactions. However, unactivated nitriles are generally poor dienophiles or enophiles in thermally controlled reactions like the Diels-Alder reaction. mit.edunih.gov The participation of the cyano group in such reactions is rare but can be achieved in specific intramolecular contexts or through formal [2+2+2] cycloaddition strategies to construct pyridine rings. mit.edunih.gov

In the context of a Diels-Alder reaction, the nitrile group would act as the dienophile, reacting with a conjugated diene. wikipedia.orglibretexts.org The reaction involves the concerted interaction of the 4π electrons of the diene with the 2π electrons of the dienophile's C≡N bond. organic-chemistry.orgmasterorganicchemistry.com For this to be efficient with a substrate like this compound, significant activation of the nitrile group would likely be necessary, for instance, by coordination to a Lewis acid, or the reaction would require high temperatures. The mechanism involves a cyclic transition state, leading to the formation of a six-membered heterocyclic ring. libretexts.org

Some historical methods for the synthesis of 2-cyanopyridines have utilized a Diels-Alder type mechanism where cyanogen reacts with a 1,3-diene. google.com While this is a synthetic route to the parent ring system rather than a reaction of a pre-formed picolinonitrile, it illustrates the principle of the nitrile group acting as a dienophile.

Reaction TypeReactantsGeneral ConditionsProduct TypeRef
Diels-AlderConjugated Diene + Dienophile (Nitrile)Thermal or Lewis Acid CatalysisSix-membered Ring wikipedia.org
Formal [2+2+2] CycloadditionEnyne-Nitrile SubstratesThermalPolycyclic Pyridine mit.edunih.gov

This table outlines the general principles of cycloaddition reactions involving nitrile groups.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609). wikipedia.org The nitrogen atom's electronegativity reduces the electron density of the ring, making it less nucleophilic. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring. rsc.org

Regioselectivity Influences of Substituents

The regiochemical outcome of an EAS reaction on this compound is determined by the combined electronic and steric effects of the existing substituents: the ring nitrogen, the 3-chloro group, the 6-methyl group, and the 2-cyano group.

Ring Nitrogen : Strongly deactivating and directs electrophilic attack primarily to the meta-position (C-3 and C-5).

Methyl Group (C-6) : An activating, ortho-, para-directing group. It will activate the C-5 (ortho) and C-3 (para) positions. However, the C-3 position is already substituted. It will therefore strongly favor substitution at the C-5 position.

Chloro Group (C-3) : A deactivating, ortho-, para-directing group due to the interplay of its inductive electron withdrawal and resonance electron donation. It would direct an incoming electrophile to the C-5 (ortho) and C-1 (para, which is the nitrogen atom) positions.

Cyano Group (C-2) : A strongly deactivating, meta-directing group. It will deactivate the entire ring and direct incoming electrophiles to the C-4 and C-6 positions. However, the C-6 position is already substituted.

SubstituentPositionElectronic EffectDirecting Influence
Ring Nitrogen1DeactivatingMeta (to C-3, C-5)
Cyano2Strongly DeactivatingMeta (to C-4, C-6)
Chloro3DeactivatingOrtho, Para (to C-2, C-4, C-5)
Methyl6ActivatingOrtho, Para (to C-5, C-3)

This table summarizes the directing effects of the substituents on the pyridine ring of this compound.

Computational Predictions of Electrophilic Attack Sites

Computational chemistry provides powerful tools for predicting the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgnih.gov Methods such as Density Functional Theory (DFT) and semi-empirical approaches can be used to model the reactivity of this compound.

One common strategy is to calculate the energies of the possible Wheland intermediates (also known as σ-complexes or arenium ions) that would be formed upon attack of an electrophile at each available carbon position (C-4 and C-5). nih.gov The transition state leading to the most stable intermediate is generally the lowest in energy, indicating the preferred reaction pathway. libretexts.org

Another approach involves analyzing the properties of the neutral molecule. Calculating the distribution of electron density, molecular electrostatic potential (MEP), and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO) can reveal the most nucleophilic sites. For an EAS reaction, the position with the highest electron density or the largest coefficient in the HOMO is often the most susceptible to electrophilic attack.

Specialized computational tools like RegioSQM have been developed to predict EAS regioselectivity in heteroaromatic systems by calculating the proton affinity at each aromatic carbon. nih.gov A lower free energy for protonation corresponds to a more nucleophilic center and thus a more likely site of electrophilic attack. nih.gov For this compound, such calculations would likely confirm the C-5 position as the most nucleophilic carbon on the ring, consistent with the analysis of substituent effects.

Cross-Coupling Reactions

The chloro-substituent on the pyridine ring of this compound serves as a handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling and its Variants

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. libretexts.orgwikipedia.org In the case of this compound, the C-Cl bond at the 3-position can be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups.

The catalytic cycle for the Suzuki reaction generally involves three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of the picolinonitrile to form a Pd(II) complex. This is often the rate-determining step, and the reactivity of aryl chlorides can be lower than that of bromides or iodides, sometimes requiring more specialized catalyst systems. yonedalabs.com

Transmetalation : The organic group from the boronic acid (which is activated by a base) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

The reaction requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or preformed palladacycles), a phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃), and a base (e.g., K₂CO₃, K₃PO₄, or KF). organic-chemistry.orgnih.gov The choice of ligand is crucial, especially for less reactive aryl chlorides, as it influences the stability and activity of the catalyst.

ComponentExamplesRole in Reaction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst Precursor
LigandPPh₃, P(t-Bu)₃, SPhos, XPhosStabilizes and activates the Pd catalyst
BaseK₂CO₃, K₃PO₄, Cs₂CO₃, KFActivates the boronic acid for transmetalation
SolventToluene, Dioxane, DME, often with waterProvides medium for the reaction

This table shows typical components used in Suzuki-Miyaura cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org For substrates like this compound, the reaction involves the coupling of an amine with the chloro-substituted pyridine ring. The general mechanism proceeds via a catalytic cycle involving the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by amine coordination, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

Given the relative inertness of aryl chlorides compared to bromides and iodides, catalyst systems employing sterically hindered and electron-rich phosphine ligands are often required to facilitate the challenging oxidative addition step. researchgate.net While specific studies on this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, the successful amination of 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane demonstrates the viability of this reaction on a structurally similar substrate. chemspider.com The reaction proceeds under typical Buchwald-Hartwig conditions, utilizing a palladium catalyst and a phosphine ligand.

Table 1: Example of Buchwald-Hartwig Amination on a Related Substrate chemspider.com

Aryl HalideAmineCatalyst SystemSolventTemperatureYield
2-Bromo-6-methylpyridinetrans-1,2-Diaminocyclohexane[Pd₂(dba)₃], (±)-BINAP, NaOBuᵗToluene80°C60%

For this compound, the C-Cl bond is stronger than a C-Br bond, potentially requiring more active, state-of-the-art catalyst systems (e.g., those with biarylphosphine ligands) or higher reaction temperatures to achieve comparable efficiency. researchgate.netresearchgate.net

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Kumada, Hiyama)

Beyond C-N bond formation, the chloro-substituent on this compound serves as a handle for various carbon-carbon bond-forming cross-coupling reactions.

The Kumada coupling utilizes a Grignard reagent as the nucleophilic partner and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction is effective for coupling aryl, heteroaryl, and vinyl chlorides with organomagnesium reagents. arkat-usa.org The catalytic cycle is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation with the Grignard reagent, and reductive elimination. nrochemistry.com Due to the high reactivity of Grignard reagents, the functional group tolerance can be limited, but the reaction is highly effective for constructing biaryl frameworks. Nickel catalysts, in particular, have proven effective for the coupling of less reactive chloro-heteroarenes. arkat-usa.org

The Hiyama coupling employs an organosilane as the coupling partner, which is activated by a fluoride source (like TBAF) or under basic conditions. organic-chemistry.orgwikipedia.org Organosilanes offer the advantages of being stable, less toxic, and tolerant of various functional groups compared to many other organometallic reagents. nih.gov The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation from the activated pentacoordinate silicate species, and finally reductive elimination to form the C-C bond. wikipedia.org While fluoride activation is common, "fluoride-free" protocols, such as the Hiyama-Denmark coupling using organosilanols, have been developed to enhance substrate compatibility, particularly with silyl-protected functional groups. organic-chemistry.org

Table 2: General Conditions for Transition Metal-Catalyzed Couplings of Chloro-Heteroarenes

ReactionTypical CatalystNucleophileKey Activator/BaseCommon Solvents
KumadaNi(II) or Pd(0) complexesR-MgX (Grignard)None (reagent is the base)THF, Diethyl Ether
HiyamaPd(0) complexesR-SiR'₃Fluoride source (e.g., TBAF) or BaseTHF, Dioxane

Radical Reactions

The electron-deficient nature of the pyridine ring in this compound makes it a suitable substrate for radical substitution reactions, particularly with nucleophilic radicals in processes like the Minisci reaction. mdpi.com

Regioselective C-H Functionalization

Direct C-H functionalization offers an atom-economical alternative to pre-functionalized substrates. For electron-deficient heteroarenes like pyridine, radical-mediated C-H functionalization is a prominent strategy. mdpi.com The regioselectivity of radical addition to the pyridine ring is governed by the electronic properties of both the ring and the substituents. Nucleophilic radicals preferentially attack the most electron-poor positions, which are typically the C2, C4, and C6 positions (ortho and para to the nitrogen).

In this compound, the C6 position is occupied by a methyl group and the C3 position holds the chloro group. The remaining open positions for C-H functionalization are C4 and C5.

C4 (para to Nitrogen): This position is strongly activated towards attack by nucleophilic radicals due to the electron-withdrawing effect of the ring nitrogen.

C5 (meta to Nitrogen): This position is less electronically activated.

Substituent Effects: The electron-withdrawing cyano group at C2 and the chloro group at C3 further decrease the electron density of the ring, enhancing its reactivity toward nucleophilic radicals. The methyl group at C6 is a weak electron-donating group.

Considering these factors, the C4 position is the most probable site for regioselective C-H functionalization by a nucleophilic radical. However, steric hindrance from the adjacent chloro group at C3 could potentially direct some reactions to the C5 position, although this is generally less favorable electronically.

Factors Influencing Radical Addition to the Pyridine Ring

Several factors can be modulated to control the efficiency and regioselectivity of radical addition to a pyridine ring:

Protonation/Lewis Acid: The reactivity of the pyridine ring towards nucleophilic radicals is dramatically increased upon protonation of the ring nitrogen with a strong acid. The resulting pyridinium salt is significantly more electron-deficient, accelerating the rate of radical addition.

Nature of the Radical: The nucleophilicity of the incoming radical is crucial. Carbon-centered radicals are generally nucleophilic and react readily with electron-poor heterocycles.

Solvent and Reaction Conditions: The choice of solvent can influence the stability and reactivity of the radical species and the substrate.

Substituent Effects: As discussed, the electronic nature of the substituents on the ring plays a critical role in directing the incoming radical. Electron-withdrawing groups enhance reactivity and direct to ortho/para positions, while electron-donating groups have the opposite effect.

Mechanistic Investigations of Key Transformations

While detailed mechanistic studies specifically on this compound are limited, the mechanisms of the aforementioned reactions are well-established for related halopyridine systems.

Kinetic Studies of Reaction Rates

Consequently, the rate of oxidative addition for halopyridines follows the trend: Iodo > Bromo > Chloro. This means that reactions involving this compound would be expected to proceed more slowly than their bromo- or iodo-substituted counterparts under identical conditions. Overcoming this higher activation barrier for the C-Cl bond cleavage often requires more reactive catalysts (e.g., those with more electron-donating and bulky ligands), higher catalyst loadings, or more forcing reaction conditions (e.g., higher temperatures).

Intermediate Characterization in Reaction Pathways

A thorough review of available scientific literature reveals a significant gap in the documented research concerning the specific characterization of reaction intermediates for this compound. While the compound is expected to undergo various chemical transformations that involve the formation of transient intermediates, detailed studies identifying and characterizing these species are not present in the public domain.

In typical nucleophilic aromatic substitution reactions, which are common for chloro-substituted picolinonitriles, the formation of a Meisenheimer complex or other charged intermediates is often postulated. The characterization of such intermediates is crucial for a complete understanding of the reaction mechanism, including reaction kinetics and the regioselectivity of the substitution.

The characterization of reaction intermediates is a complex process that often involves a combination of spectroscopic techniques and computational modeling. Techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: Can provide structural information about short-lived intermediates, sometimes requiring low-temperature experiments to increase their lifetime.

Infrared (IR) spectroscopy: Can be used to identify functional groups in intermediate species.

Mass spectrometry: Can help in determining the mass-to-charge ratio of transient species.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways and predicting the structures and energies of intermediates and transition states.

The absence of published data in these areas for this compound means that a detailed discussion, including data tables and specific research findings on its reaction intermediates, cannot be provided at this time. Further experimental and computational research is needed to elucidate the nature of the intermediates in the reaction pathways of this compound.

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of their constituent nuclei. For 3-Chloro-6-methylpicolinonitrile, various NMR techniques provide a detailed picture of its proton and carbon framework.

Proton (¹H) NMR for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic protons and the methyl group protons give rise to distinct signals. The spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the chloro and cyano groups, as well as the electron-donating effect of the methyl group.

The splitting of these signals into multiplets is governed by spin-spin coupling between neighboring protons. The coupling constant (J), measured in Hertz (Hz), provides information about the number of adjacent protons and their geometric relationship. For this compound, the two aromatic protons are expected to show doublet splitting due to coupling with each other.

Hypothetical ¹H NMR Data for this compound:

Proton AssignmentChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0d~8.0
H-57.3 - 7.5d~8.0
-CH₃2.5 - 2.7sN/A

Note: This table is based on predicted values for a structurally similar compound and should be confirmed with experimental data.

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.

The chemical shifts of the carbon atoms are highly dependent on their electronic environment. The carbon atom of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. The carbons of the pyridine ring will have shifts influenced by the attached chloro, methyl, and cyano groups. The carbon atom bonded to the chlorine atom will be shifted downfield. Quaternary carbons, those without any attached protons, often show weaker signals. hmdb.cadocbrown.info

Predicted ¹³C NMR Data for this compound:

Carbon AssignmentPredicted Chemical Shift (ppm)
C2 (C-Cl)150 - 155
C3 (C-CN)110 - 115
C4140 - 145
C5125 - 130
C6 (C-CH₃)160 - 165
-CH₃20 - 25
-CN115 - 120

Note: This table is based on predicted values and should be verified with experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC) for Connectivity

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful for unambiguously assigning proton and carbon signals by revealing their connectivity.

A COSY spectrum shows correlations between protons that are coupled to each other. researchgate.netyoutube.comwikipedia.orgsdsu.edu For this compound, a cross-peak would be observed between the signals of the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring.

An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. researchgate.netyoutube.comwikipedia.orgsdsu.eduepfl.ch This would allow for the definitive assignment of the H-4 and H-5 signals to their corresponding C-4 and C-5 signals. Similarly, the methyl proton signal would correlate with the methyl carbon signal.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint.

Vibrational Mode Analysis for Functional Group Identification

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A Certificate of Analysis for a commercial sample of 2-Chloro-6-methyl-3-pyridinecarbonitrile confirms the authenticity of its infrared spectrum. youtube.com

Key expected vibrational frequencies include:

C≡N stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.

C-Cl stretch: The carbon-chlorine stretching vibration is typically observed in the fingerprint region, generally between 600 and 800 cm⁻¹.

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

C=C and C=N ring stretching: The pyridine ring will show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

CH₃ bending: The methyl group will have characteristic symmetric and asymmetric bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The PubChem database indicates that IR and Raman spectra for this compound are available from sources such as Bio-Rad Laboratories. nih.gov

Characteristic IR and Raman Bands for this compound:

Functional Group / VibrationExpected Wavenumber (cm⁻¹)Technique
C≡N Stretch2220 - 2240IR, Raman
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
C=C, C=N Ring Stretch1400 - 1600IR, Raman
CH₃ Bending1375 - 1450IR
C-Cl Stretch600 - 800IR, Raman

Note: This table provides expected ranges and should be confirmed with experimental spectra.

Conformational Studies through Vibrational Signatures

While this compound is a relatively rigid molecule, subtle conformational preferences, such as the orientation of the methyl group relative to the pyridine ring, can sometimes be inferred from high-resolution vibrational spectra. sigmaaldrich.comresearchgate.net Detailed analysis of the fine structure of vibrational bands, particularly at low temperatures, can reveal the presence of different conformers. However, for a molecule with a low barrier to methyl group rotation, these effects are often difficult to observe at room temperature. No specific conformational studies using vibrational spectroscopy for this compound are currently available in the public literature.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise molecular mass of this compound, which allows for the calculation of its elemental formula. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern in the mass spectrum. chemguide.co.uk

The expected exact masses for the molecular ions of this compound (C₇H₅ClN₂) are:

For the ³⁵Cl isotope: C₇H₅³⁵ClN₂

For the ³⁷Cl isotope: C₇H₅³⁷ClN₂

An HRMS instrument would be able to resolve these two peaks, which are separated by approximately two mass-to-charge units (m/z). The measured masses would be compared to the theoretically calculated masses to confirm the elemental composition.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaIsotopeCalculated Exact Mass (Da)
C₇H₅³⁵ClN₂³⁵Cl152.0141
C₇H₅³⁷ClN₂³⁷Cl154.0112

This data is theoretical and serves as an expected reference for experimental results.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that can be used to confirm the structure of the compound. For this compound, fragmentation would likely proceed through several predictable pathways based on the stability of the resulting ions and neutral losses.

Key expected fragmentation pathways would include:

Loss of a Chlorine Radical: The cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated aromatic compounds. This would result in a significant peak corresponding to the [M-Cl]⁺ fragment.

Loss of a Methyl Radical: Cleavage of the bond between the pyridine ring and the methyl group would lead to the loss of a methyl radical (•CH₃), resulting in a [M-CH₃]⁺ fragment.

Loss of HCN: The pyridine ring itself can undergo fragmentation. A common loss from nitrogen-containing heterocyclic rings is the neutral molecule hydrogen cyanide (HCN), which would result in a [M-HCN]⁺ fragment.

Cleavage of the Cyano Group: The nitrile group (-CN) can also be lost as a radical, leading to a [M-CN]⁺ fragment.

The relative abundance of these fragments would depend on the ionization energy and the specific instrumentation used. The presence of the chlorine isotopes would also lead to corresponding isotopic patterns for any fragments containing the chlorine atom. chemguide.co.uk

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide precise information on the bond lengths, bond angles, and intermolecular interactions of this compound. While a specific crystal structure for this compound is not publicly documented, we can predict its structural characteristics based on studies of similar substituted pyridine and quinoline (B57606) derivatives. researchgate.netnih.gov

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be subjected to X-ray diffraction, where the pattern of diffracted X-rays is used to construct an electron density map of the molecule. From this map, the positions of the individual atoms can be determined with high precision, revealing the complete solid-state structure of the molecule.

The crystal structure would provide a wealth of data on the molecule's geometry. The picolinonitrile core, consisting of a pyridine ring substituted with a nitrile group, would be expected to be largely planar. The bond lengths and angles within the pyridine ring would be influenced by the electronic effects of the chloro, methyl, and cyano substituents.

Table 2: Expected Bond Parameters for this compound

ParameterExpected Value RangeNotes
C-Cl Bond Length~1.70 - 1.75 ÅTypical for a chlorine atom attached to an sp² carbon.
C-C (ring) Bond Lengths~1.37 - 1.40 ÅAromatic C-C bonds in the pyridine ring.
C-N (ring) Bond Lengths~1.33 - 1.35 ÅAromatic C-N bonds in the pyridine ring.
C-CH₃ Bond Length~1.50 - 1.54 ÅSingle bond between an sp² carbon and an sp³ carbon.
C-CN Bond Length~1.43 - 1.47 ÅSingle bond between the ring and the nitrile carbon.
C≡N Bond Length~1.14 - 1.16 ÅTriple bond of the nitrile group.
C-C-C Bond Angles (ring)~118° - 122°Internal angles of the pyridine ring.
C-N-C Bond Angle (ring)~116° - 118°Internal angle of the pyridine ring at the nitrogen atom.

This data is based on typical values for similar chemical structures and serves as an expected reference.

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by intermolecular forces. For this compound, several types of interactions would be expected to play a role:

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are a significant force in the packing of aromatic compounds. nih.gov

Halogen Bonding: The chlorine atom, being an electrophilic region on the halogen, could participate in halogen bonds with the electron-rich nitrogen atom of the pyridine ring or the nitrile group of a neighboring molecule.

C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the methyl and ring hydrogen atoms as donors and the nitrogen atoms or chlorine atom as acceptors are also likely to be present, further stabilizing the crystal structure. researchgate.net

Coordination Chemistry of 3 Chloro 6 Methylpicolinonitrile

Ligand Properties of 3-Chloro-6-methylpicolinonitrile

The coordination behavior of this compound is primarily dictated by the presence of two potential donor sites and the electronic influence of its substituents.

This compound possesses two nitrogen atoms that can potentially coordinate to a metal center: the pyridinic nitrogen and the nitrogen of the nitrile group. The pyridine (B92270) nitrogen is generally a strong σ-donor, readily forming stable complexes with a wide range of metal ions. The nitrile group, while a weaker donor than the pyridine nitrogen, can also coordinate to metal centers, typically in an end-on fashion. The mode of coordination, whether monodentate through the pyridine nitrogen or bridging between two metal centers utilizing both nitrogen atoms, will depend on the metal ion's nature, the reaction conditions, and the stoichiometry of the reactants. In most scenarios with simple metal salts, coordination is expected to occur preferentially through the more basic pyridine nitrogen atom.

The electronic properties of the this compound ligand are significantly modulated by the chloro and methyl groups attached to the pyridine ring. The chlorine atom at the 3-position acts as an electron-withdrawing group through its inductive effect, which decreases the electron density on the pyridine ring and, consequently, the basicity of the pyridinic nitrogen. This reduced basicity can influence the strength of the metal-ligand bond.

Conversely, the methyl group at the 6-position is an electron-donating group, which partially counteracts the effect of the chlorine atom by increasing the electron density on the ring. The net electronic effect is a combination of these opposing influences. Furthermore, the steric bulk of the methyl group in the vicinity of the primary coordination site (the pyridine nitrogen) can influence the geometry of the resulting metal complex and may favor the formation of complexes with specific stereochemistries.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through various synthetic methodologies, leading to a diverse range of coordination compounds with both transition and main group metals.

Ruthenium(II) complexes, in particular, have garnered significant attention due to their potential applications in catalysis and medicine. The synthesis of Ru(II) complexes with this compound can be exemplified by the reaction with a suitable ruthenium precursor, such as the dimeric [Ru(p-cymene)Cl₂]₂. The general synthetic route involves the reaction of the ruthenium precursor with the ligand in a suitable solvent, such as dichloromethane (B109758) or methanol, leading to the formation of monomeric complexes of the type [Ru(p-cymene)Cl₂(L)], where L is the this compound ligand.

These complexes are typically air-stable solids and can be characterized by a suite of analytical techniques.

Analytical Technique Expected Observations for [Ru(p-cymene)Cl₂(this compound)]
Elemental Analysis Confirms the empirical formula of the complex.
¹H NMR Spectroscopy Shows characteristic signals for the p-cymene, methyl, and pyridine protons, with shifts indicating coordination to the metal center.
¹³C NMR Spectroscopy Reveals the carbon skeleton of the complex and confirms the coordination of the ligand.
FT-IR Spectroscopy A shift in the C≡N stretching frequency of the nitrile group upon coordination can be observed.
Mass Spectrometry Provides the molecular weight of the complex, confirming its composition.
X-ray Crystallography Offers definitive proof of the structure, including bond lengths and angles, and the coordination mode of the ligand.

This table is illustrative and based on general characteristics of similar Ru(II) complexes.

Detailed research on related ruthenium complexes with substituted pyridine ligands has shown that the electronic and steric properties of the ligands play a crucial role in determining the catalytic activity and biological properties of the resulting complexes. arabjchem.orgnih.govmdpi.com

While less common than their transition metal counterparts, main group metal complexes of this compound can also be synthesized. Reactions with main group metal halides or organometallic precursors in appropriate solvents can yield coordination compounds. For instance, complexes with metals such as tin, zinc, or cadmium have been prepared using related nitrogen-containing heterocyclic ligands. nih.gov The coordination is again expected to primarily involve the pyridine nitrogen atom.

The characterization of these complexes would follow similar analytical methods as described for the transition metal complexes, with techniques like multinuclear NMR (e.g., ¹¹⁹Sn NMR for tin complexes) providing valuable structural insights. The resulting complexes may exhibit interesting structural motifs and properties, potentially finding applications in materials science or as catalysts.

Applications of Coordination Compounds

The coordination compounds derived from this compound are anticipated to have a range of applications, drawing parallels from the known uses of structurally similar metal complexes.

Catalysis: Ruthenium(II) complexes are well-known catalysts for a variety of organic transformations. arabjchem.orgnih.govmdpi.comfrontiersin.org Complexes of this compound could potentially catalyze reactions such as transfer hydrogenation, oxidation, and C-C coupling reactions. The electronic and steric tuning afforded by the chloro and methyl substituents could be exploited to modulate the catalytic activity and selectivity.

Biological Applications: Metal complexes are increasingly being explored for their therapeutic and diagnostic potential. fepbl.comnih.govnsps.org.ng Ruthenium complexes, for example, are investigated as anticancer agents. mdpi.com The coordination compounds of this compound could be screened for their cytotoxicity against various cancer cell lines. Furthermore, complexes with other metals may exhibit antimicrobial or enzyme-inhibiting activities.

Luminescent Materials: Coordination complexes of picolinonitrile and related ligands with metals like iridium, platinum, or zinc can exhibit interesting photophysical properties, including luminescence. rsc.orgbohrium.comnih.govnih.govkamlanehrucollege.ac.in These luminescent properties could be harnessed for applications in organic light-emitting diodes (OLEDs), chemical sensors, or as probes in biological imaging. The substituents on the picolinonitrile ligand can influence the emission wavelength and quantum yield of the resulting metal complexes.

Catalysis using Metal-Picolinonitrile Complexes

There are no specific research findings in the public domain that describe the use of metal complexes derived from this compound in catalysis. The exploration of a ligand's coordination behavior with various metals is a prerequisite for developing its catalytic applications. As the fundamental coordination chemistry of this compound has not been reported, its potential to act as a ligand in catalytic systems for reactions such as cross-coupling, hydrogenation, or oxidation remains unexplored.

Material Science Applications

Similarly, the application of this compound in material science, particularly in the synthesis of functional materials like metal-organic frameworks (MOFs), sensory materials, or molecular magnets, is not documented in available scientific literature. The nitrile and chloro functional groups on the pyridine ring could theoretically offer sites for coordination with metal centers, potentially leading to the formation of novel materials with interesting properties. However, no studies have been published that investigate or confirm such applications for this specific molecule.

While research exists for other substituted picolinonitrile derivatives and their corresponding metal complexes, this information is not directly applicable to this compound due to the unique electronic and steric effects that the specific placement of the chloro and methyl groups would impart on its coordination properties. The scientific community has yet to publish research on the coordination chemistry and subsequent applications of this particular compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The pyridine (B92270) scaffold is a core component of many complex chemical structures. 3-Chloro-6-methylpicolinonitrile serves as a foundational element for the elaboration of such systems.

The reactive sites on this compound are well-suited for intramolecular and intermolecular reactions that lead to the formation of fused pyridine systems. While specific examples of its direct use are not extensively detailed in publicly available research, the chemistry of related chloro-substituted quinolines and pyranoquinolines demonstrates the potential pathways. For instance, nucleophilic substitution at the chloro-position, followed by reactions involving the nitrile or methyl group, could be a strategy to construct bicyclic and tricyclic nitrogen-containing heterocycles. The reaction of related 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles to create 4-substituted quinolin-2-ones showcases a relevant synthetic approach. mdpi.com

The incorporation of the this compound moiety into larger polycyclic frameworks is another area of synthetic interest. Its functional groups allow for annulation reactions, where additional rings are built onto the initial pyridine structure. Research on the reactions of similar compounds, such as 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, which undergoes ring-opening and ring-closure reactions with various nucleophiles, illustrates the potential for creating complex polycyclic systems from a substituted chloropyridine base. researchgate.net

Precursor for Pharmacologically Active Compounds

Chloropyridine and picolinate (B1231196) derivatives are prevalent in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.

This compound represents a key intermediate in the synthesis of new chemical entities for drug discovery. Although specific drugs derived directly from this compound are not prominent in the literature, the broader class of chloropyridine derivatives is significant. For example, compounds like 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid have been investigated as potential treatments for diabetic nephropathy. nih.gov The synthesis of N-substituted-3-chloro-2-azetidinones, which have shown antibacterial activity, further highlights the importance of the chloro-substituted heterocyclic motif in developing new drugs. mdpi.com

Table 1: Examples of Pharmacologically Investigated Chloro-Substituted Heterocycles

Compound NameTherapeutic AreaReference
6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic AcidDiabetic Nephropathy nih.gov
N-Substituted-3-chloro-2-azetidinonesAntibacterial mdpi.com

The modification of the functional groups on this compound allows for the systematic alteration of a molecule's biological activity. By creating a library of derivatives, chemists can explore structure-activity relationships to optimize therapeutic properties. The synthesis of various 4-substituted quinolin-2-ones from a chloroquine (B1663885) precursor demonstrates how modifications can be made to a core structure to explore new biological activities. mdpi.com

Agrochemical Synthesis Applications

The pyridine ring is a critical component in many modern pesticides due to its efficacy and favorable environmental profile. agropages.com Picolinate compounds, in particular, are a significant class of synthetic auxin herbicides. nih.gov

While specific, large-scale agrochemical products derived directly from this compound are not widely documented, the synthesis of novel 3-chloro-6-pyrazolyl picolinate derivatives as potential herbicides illustrates the utility of the 3-chloropicolinate scaffold in this field. nih.gov One such derivative, compound c5, showed promising post-emergence herbicidal activity. nih.gov The broader family of methylpyridine derivatives is extensively used in the agrochemical industry to produce a variety of pesticides. agropages.com

Table 2: Research Findings on a Related Agrochemical Derivative

Derivative ClassResearch FindingTarget ApplicationReference
3-chloro-6-pyrazolyl-picolinateCompound c5 showed better post-emergence herbicidal activity than the commercial herbicide clopyralid.Herbicide nih.gov

Development of Novel Reagents and Catalysts

The development of novel reagents and catalysts is a cornerstone of innovation in organic chemistry, enabling more efficient, selective, and sustainable chemical transformations. This compound serves as a valuable starting material in this endeavor, primarily through the chemical manipulation of its chloro and nitrile functionalities.

Research in this area focuses on leveraging the inherent reactivity of the picolinonitrile scaffold to introduce new functionalities and create molecules with specific catalytic activities. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of various coordinating groups. The nitrile group can be hydrolyzed, reduced, or used in cycloaddition reactions to construct more complex heterocyclic systems, which can then be employed in catalysis.

While specific, publicly available research detailing the direct conversion of this compound into named catalysts is limited, the synthetic potential is clear from the reactions of related picolinonitrile derivatives. These derivatives often find application as ligands in transition-metal catalysis. The nitrogen atom of the pyridine ring and the nitrile group can coordinate to metal centers, influencing the metal's electronic properties and steric environment, thereby tuning the catalyst's activity and selectivity.

Table 1: Potential Catalyst and Reagent Intermediates from this compound

Precursor CompoundPotential Derivative TypeTarget Application in Catalysis
This compoundAminopicolinonitrilesLigands for cross-coupling reactions
This compoundPicolinamide (B142947) derivativesOrganocatalysts, Ligands
This compoundTetrazolylpyridinesLigands for metal complexes

The synthesis of these derivatives from this compound would typically involve well-established synthetic methodologies. For instance, the substitution of the chlorine atom with an amino group can be achieved via reactions with ammonia (B1221849) or amines, often catalyzed by a copper or palladium complex. The resulting aminopicolinonitrile can then be used to create bidentate or tridentate ligands for a variety of metal-catalyzed reactions.

Hydrolysis of the nitrile group to a carboxylic acid or an amide provides another avenue for the creation of new reagents. The resulting picolinamide or picolinic acid derivatives can act as effective ligands or organocatalysts for a range of transformations.

Environmental Fate and Degradation Studies

Photolysis Pathways and Products

There is currently no specific information available from scientific studies on the photolysis of 3-chloro-6-methylpicolinonitrile. In general, the photolytic degradation of chlorinated aromatic compounds in the environment can occur through direct or indirect photolysis. Direct photolysis involves the absorption of sunlight by the molecule itself, leading to its decomposition. Indirect photolysis is mediated by other light-absorbing substances in the environment, such as dissolved organic matter, which generate reactive species that in turn degrade the compound.

For chlorinated pyridines, a potential photolytic pathway is the cleavage of the carbon-chlorine bond, which could lead to the formation of hydroxylated or other substituted pyridines. The picolinonitrile structure may also be susceptible to photochemical reactions. However, without specific experimental data, the exact photolysis pathways and the resulting photoproducts of this compound remain speculative.

Biodegradation Mechanisms

Specific studies on the biodegradation of this compound by microorganisms have not been identified in the available literature. The biodegradation of pyridine (B92270) and its derivatives, however, has been the subject of some research. researchgate.net Generally, the initial step in the microbial degradation of such heterocyclic compounds involves the enzymatic introduction of a hydroxyl group to the aromatic ring. mdpi.com This hydroxylation makes the ring more susceptible to cleavage. mdpi.com

For instance, research on the biodegradation of picolinic acid has shown the formation of 6-hydroxypicolinic acid as a major metabolite. mdpi.com While this compound is a more complex molecule, it is plausible that a similar initial hydroxylation step could occur. The presence of a chlorine atom and a methyl group on the pyridine ring can influence the rate and pathway of biodegradation. Some microorganisms have been shown to degrade chlorinated pyridines, such as the hydrolysis product of chlorpyrifos, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). plos.org The degradation of such compounds often involves the cleavage of the pyridine ring following initial enzymatic attacks. mdpi.com

Metabolite Identification and Ecotoxicity

As there are no specific studies on the biodegradation or photolysis of this compound, its metabolites have not been identified. Consequently, there is no direct information on their ecotoxicity.

In the context of structurally similar compounds, the metabolites of chlorinated pyridines can sometimes be more persistent or toxic than the parent compound. For example, 3,5,6-trichloro-2-pyridinol (TCP), a metabolite of the insecticide chlorpyrifos, has been shown to be toxic to various aquatic organisms. nih.gov The ecotoxicity of potential metabolites of this compound would need to be assessed through dedicated studies once these metabolites are identified. Without such data, any discussion of their environmental impact remains hypothetical.

Q & A

Q. How should contradictory data on reaction yields be resolved in publications?

  • Methodological Answer : Replicate experiments under standardized conditions (solvent, temperature, catalyst loading). Use ANOVA to identify statistically significant variables. For example, discrepancies in Suzuki coupling yields may arise from trace moisture or oxygen levels, requiring strict inert-atmosphere protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.